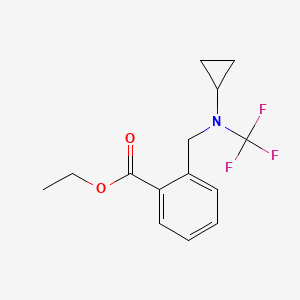![molecular formula C8H15NO4 B13961053 Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate CAS No. 854890-30-5](/img/structure/B13961053.png)
Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate typically involves the reaction of 2-(2-methyl-1,3-dioxolan-2-yl)ethanol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-(2-methyl-1,3-dioxolan-2-yl)ethanol+methyl isocyanate→Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit the activity of certain enzymes by forming a covalent bond with the active site. This inhibition can affect various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
- 2-Ethyl-2-methyl-1,3-dioxolane
Uniqueness
Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate is unique due to its specific structure, which combines a dioxolane ring with a carbamate group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
854890-30-5 |
|---|---|
Molekularformel |
C8H15NO4 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
methyl N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C8H15NO4/c1-8(12-5-6-13-8)3-4-9-7(10)11-2/h3-6H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
IMKYHVVZZCURNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)CCNC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


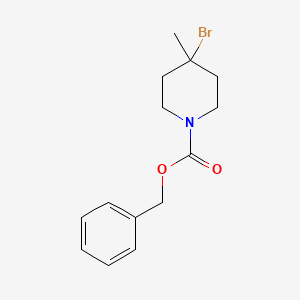
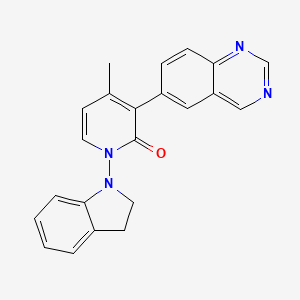
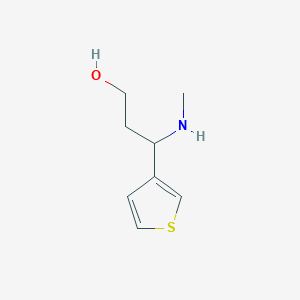
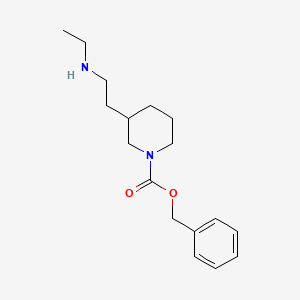
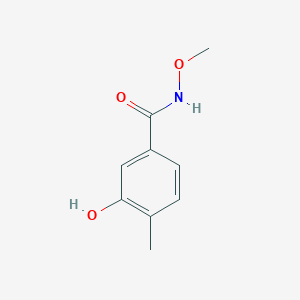
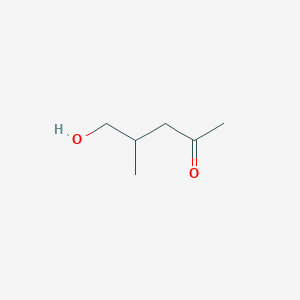
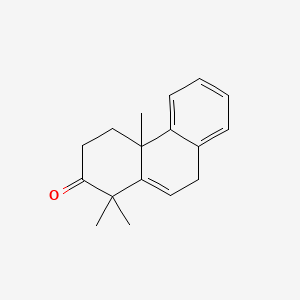
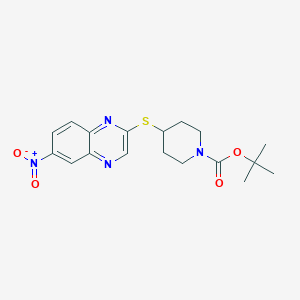
![1-[4-(Aminomethyl)phenyl]-2-chloroethan-1-one](/img/structure/B13961016.png)
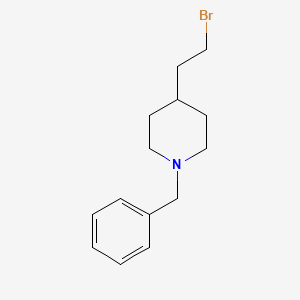
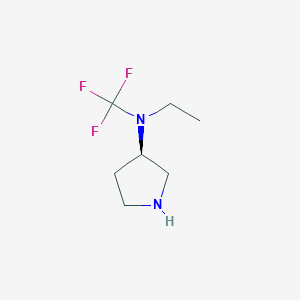
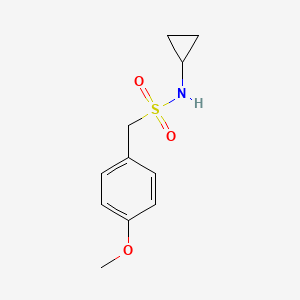
![Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-](/img/structure/B13961050.png)
